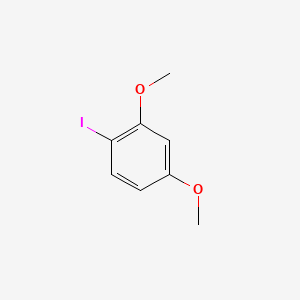

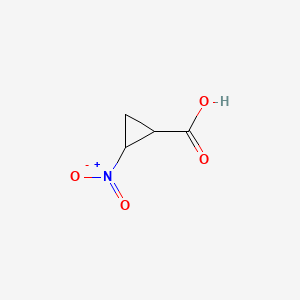

![molecular formula C8H6O B1295345 Bicyclo[4.2.0]octa-1,3,5-trien-7-one CAS No. 3469-06-5](/img/structure/B1295345.png)

Bicyclo[4.2.0]octa-1,3,5-trien-7-one

Overview

Description

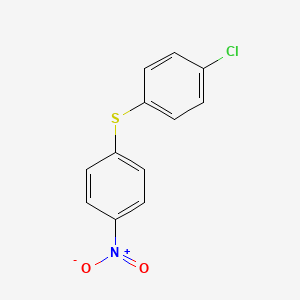

Bicyclo[420]octa-1,3,5-trien-7-one is an organic compound with the molecular formula C8H6O It is a bicyclic structure that includes a fused ring system with a ketone functional group

Mechanism of Action

Target of Action

Benzocyclobutenone’s primary targets are the C1–C8 bonds within its structure . The compound interacts with these bonds during various chemical reactions, particularly those catalyzed by nickel .

Mode of Action

The compound’s mode of action involves the cleavage of the C1–C8 bond rather than the traditional C1–C2 bond cleavage mechanism . This process is facilitated by the presence of certain substituents on the benzocyclobutenone and the effects of ligands on reactivity .

Biochemical Pathways

The primary biochemical pathway affected by benzocyclobutenone is the nickel-catalyzed C1–C8 bond cleavage . This pathway is always more favorable due to the lower distortion energy involved . The distortion/interaction analysis, together with frontier molecular orbital theory and a percent buried volume analysis, confirmed that the experimentally observed ligand-controlled reactivity can be attributed to a combination of electronic and steric effects during the rate-determining C1–C8 bond cleavage step .

Result of Action

The result of benzocyclobutenone’s action is the cleavage of the C1–C8 bond, leading to various downstream effects depending on the specific reaction conditions and the presence of other compounds . For instance, in reactions involving diphenylacetylene and indole coupling partners, the cleavage of the C1–C8 bond has been confirmed .

Action Environment

The action of benzocyclobutenone is influenced by various environmental factors. For example, the presence of certain substituents on the benzocyclobutenone and the effects of ligands on reactivity can significantly impact the compound’s action, efficacy, and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Bicyclo[4.2.0]octa-1,3,5-trien-7-one can be achieved through several synthetic routes. One notable method involves the use of a rhodium(I) complex as a catalyst. This synthesis proceeds by a reaction sequence involving head-to-tail homocoupling of terminal aryl alkynes followed by zipper annulation of the resulting gem-enyne . The reaction conditions typically include the use of a flexible NHC-based pincer ligand, which interconverts between mer- and fac-coordination modes to fulfill the mechanistic demands of the transformations .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the use of advanced catalytic systems and optimized reaction conditions can potentially scale up the production for industrial purposes.

Chemical Reactions Analysis

Types of Reactions: Bicyclo[4.2.0]octa-1,3,5-trien-7-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can undergo substitution reactions, particularly at the positions adjacent to the ketone group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or esters, while reduction typically produces alcohols.

Scientific Research Applications

Bicyclo[4.2.0]octa-1,3,5-trien-7-one has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

Biology: The compound’s unique structure makes it a subject of interest in biochemical studies, particularly in understanding enzyme interactions.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Comparison with Similar Compounds

Benzocyclobutene: Similar in structure but lacks the ketone group.

Bicyclo[4.2.0]octa-1,3,5-trien-7-ol: Similar structure with a hydroxyl group instead of a ketone.

Azabicyclo[4.2.0]octa-1,3,5-trien-8-one: Contains a nitrogen atom in the ring system.

Uniqueness: Bicyclo[4.2.0]octa-1,3,5-trien-7-one is unique due to its specific arrangement of rings and the presence of a ketone group, which significantly influences its chemical reactivity and potential applications. The combination of these features makes it distinct from other similar compounds and valuable for various research purposes.

Properties

IUPAC Name |

bicyclo[4.2.0]octa-1,3,5-trien-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O/c9-8-5-6-3-1-2-4-7(6)8/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOGFXHMYHKGOGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90188240 | |

| Record name | Benzocyclobutenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90188240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3469-06-5 | |

| Record name | Benzocyclobutanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003469065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzocyclobutenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146572 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzocyclobutenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90188240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | bicyclo[4.2.0]octa-1,3,5-trien-7-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZOCYCLOBUTANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GZC3D3H6EB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of benzocyclobutenone?

A1: The molecular formula of benzocyclobutenone is C8H6O, and its molecular weight is 118.13 g/mol.

Q2: What are the key spectroscopic features of benzocyclobutenone?

A2: Benzocyclobutenones typically show a strong carbonyl stretch in the infrared (IR) spectrum around 1780 cm-1. [] In proton nuclear magnetic resonance (1H NMR) spectroscopy, the methylene protons adjacent to the carbonyl group usually appear as a singlet around 3.5 ppm. [] Carbon-13 NMR (13C NMR) spectroscopy reveals a characteristic signal for the carbonyl carbon around 190 ppm. []

Q3: What are some common synthetic approaches to benzocyclobutenones?

A3: Several methods exist for synthesizing benzocyclobutenones, with some prominent routes including:

- [2+2] Cycloadditions: These reactions involve the thermal or photochemical [2+2] cycloaddition of alkynes or allenes with ortho-quinoid ketene methides, generated in situ from benzocyclobutenones. []

- Metal-Mediated Intramolecular Cyclizations: Transition-metal catalysts, such as palladium, can facilitate the intramolecular cyclization of appropriately substituted aryl bromides or triflates to form benzocyclobutenones. [, ]

- Flash Vacuum Pyrolysis: Ortho-methyl aromatic acid chlorides can undergo flash vacuum pyrolysis, eliminating hydrogen chloride to yield benzocyclobutenones. []

- Visible-Light-Driven Cyclization: A two-step procedure involving a visible-light-driven cyclization of (o-alkylbenzoyl)phosphonates followed by elimination of the phosphonate auxiliary provides access to functionalized benzocyclobutenones. []

Q4: Why are benzocyclobutenones considered highly reactive?

A4: The high electrophilicity of the carbonyl group in benzocyclobutenones, coupled with the strain inherent in the four-membered ring, contributes to their enhanced reactivity. Upon heating, benzocyclobutenones readily undergo thermal ring-opening to generate reactive intermediates known as ortho-quinone dimethides. [, , , ]

Q5: How can benzocyclobutenones be utilized in the synthesis of polycyclic compounds?

A5: Benzocyclobutenones serve as versatile precursors to various polycyclic compounds. The transient ortho-quinone dimethides generated from their thermal ring-opening can engage in [4+2] cycloadditions with dienophiles, leading to the formation of diverse polycyclic frameworks. [] This strategy has been successfully employed in the synthesis of α-tetralones, benzo[n]annulenes, naphthalene derivatives, anthraquinones, benzodiazepines, tetrahydronaphthalenes, and isochromanones. []

Q6: Can benzocyclobutenones participate in reactions beyond electrocyclization-based transformations?

A6: Yes, benzocyclobutenones display reactivity beyond electrocyclic ring-opening. They can undergo ring expansions to five or six-membered rings through reactions with nucleophiles or transition-metal catalysts. [, , , ]

Q7: How does the presence of substituents on the benzocyclobutenone ring influence its reactivity?

A7: Substituents can significantly affect the reactivity of benzocyclobutenones. For instance, the presence of electron-donating groups can stabilize the benzocyclobutenone, while electron-withdrawing groups increase its electrophilicity. [, ] Steric factors arising from substituents also play a role, influencing the accessibility of the carbonyl group and the ring-opening process. []

Q8: Have benzocyclobutenones been used in total syntheses of natural products?

A8: Yes, the versatility of benzocyclobutenones as building blocks has led to their application in the total synthesis of complex natural products. Notable examples include (+)-CC-1065, (-)-cycloclavine, (-)-thebainone A, penicibilaenes, and cycloinumakiol. [, , ]

Q9: What is the significance of transition metal catalysis in benzocyclobutenone chemistry?

A9: Transition metals, such as rhodium, nickel, palladium, and ruthenium, have proven highly effective in catalyzing various transformations involving benzocyclobutenones. [, , , , ] These catalysts can activate the benzocyclobutenone ring, promoting ring-opening, ring-expansion, and coupling reactions, leading to the construction of diverse molecular architectures. [, , , , ]

Q10: Can you provide an example of a nickel-catalyzed reaction using benzocyclobutenone?

A10: Nickel catalysts enable intermolecular cycloadditions of benzocyclobutenones with 1,3-dienes, showcasing remarkable chemo- and regioselectivity. [] These reactions proceed via oxidative addition of the benzocyclobutenone to the nickel catalyst, followed by insertion of the 1,3-diene and reductive elimination to yield the desired cycloadducts. []

Q11: How has computational chemistry contributed to understanding benzocyclobutenone reactivity?

A11: Density functional theory (DFT) calculations have proven invaluable in elucidating the mechanisms of benzocyclobutenone reactions. [, , , , ] These calculations provide insights into the energetics of various reaction pathways, allowing for the rationalization of observed chemo- and regioselectivities and guiding the development of new catalytic systems. [, , , , ]

Q12: Are there any specific applications of benzocyclobutenone in materials science?

A12: Benzocyclobutenone-containing polymers have been explored for UV-curable pressure-sensitive adhesive applications. [] The benzocyclobutenone moiety, upon UV irradiation, undergoes ring-opening and subsequent polymerization, leading to the formation of crosslinked adhesive materials. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.